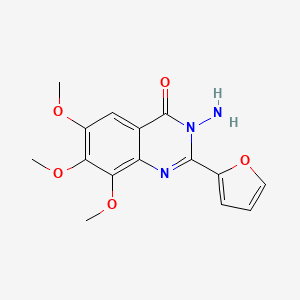
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid is a complex organic compound that features a borinic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid typically involves multiple steps, including the formation of the borinic acid moiety and the attachment of the pyrrolidinyl and pyrimidinyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters and can produce the compound in larger quantities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the borinic acid group.
Reduction: Reduction reactions can modify the functional groups attached to the borinic acid moiety.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids or borates, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for creating complex molecules.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in binding studies. Its ability to interact with biological molecules makes it useful for investigating biochemical pathways and processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique properties may allow it to target specific molecular pathways involved in disease, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid involves its interaction with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethylammonium 2-(3-Hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate
- (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-oxo-1,3-dihydroindol-5-yl)borinic acid
- (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(2-oxopiperidin-1-yl)borinic acid
Uniqueness
What sets (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid apart from similar compounds is its specific combination of functional groups. The presence of both the pyrrolidinyl and pyrimidinyl groups, along with the borinic acid moiety, gives it unique reactivity and binding properties. This makes it particularly valuable for applications that require precise molecular interactions.
Eigenschaften
Molekularformel |
C14H24BN3O3 |
|---|---|
Molekulargewicht |
293.17 g/mol |
IUPAC-Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid |
InChI |
InChI=1S/C14H24BN3O3/c1-13(2,19)14(3,4)21-15(20)11-9-16-12(17-10-11)18-7-5-6-8-18/h9-10,19-20H,5-8H2,1-4H3 |
InChI-Schlüssel |
ATFDHFPJPHAIDQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1)N2CCCC2)(O)OC(C)(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


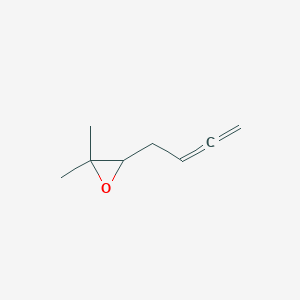
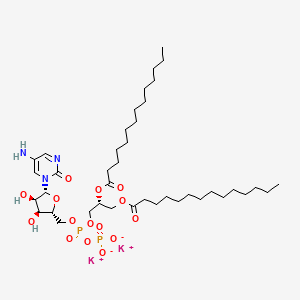
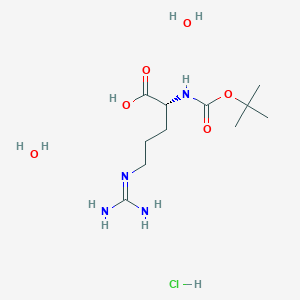
![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
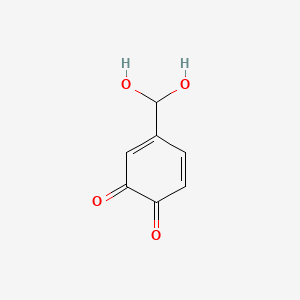

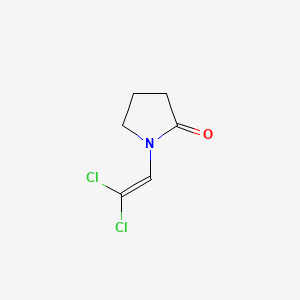
![N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
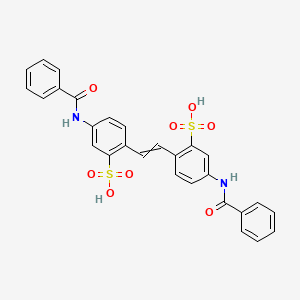
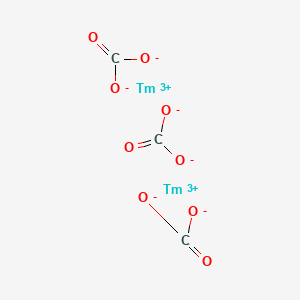
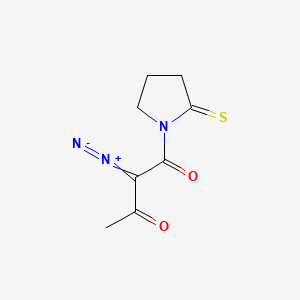
![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
